5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Overview
Description
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structure, which consists of a fused ring system incorporating thiophene units. The extended conjugation and coplanar structure of this compound make it an excellent candidate for use in various electronic applications, particularly in organic solar cells and organic field-effect transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with N,N-dimethylthieno[3,2-b]thiophene-3-carboxamide.
Lithiation: The starting material is subjected to lithiation using n-butyllithium in a dry tetrahydrofuran (THF) solution under a nitrogen atmosphere at low temperatures (273 K).
Cyclization: The lithiated intermediate undergoes cyclization to form the desired dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene structure.
Purification: The crude product is purified through filtration and washing with solvents such as water, methanol, and THF.
Industrial Production Methods
While specific industrial production methods for dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.
Substitution: It can participate in substitution reactions, where functional groups are introduced onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Halogenation reagents like bromine or iodine can be used to introduce halogen atoms onto the thiophene rings.
Major Products
Oxidation: The major product is dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene has a wide range of scientific research applications:
Organic Electronics: It is used as a building block for organic solar cells and organic field-effect transistors due to its excellent electronic properties.
Dye-Sensitized Solar Cells: The compound serves as a π-spacer in organic dyes, enhancing the efficiency of dye-sensitized solar cells.
Polymer Photovoltaics: It is incorporated into polymer donor materials for photovoltaic applications, improving the power conversion efficiency of organic solar cells.
Mechanism of Action
The mechanism by which dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic properties. The extended conjugation and coplanar structure facilitate efficient charge transport and light absorption. In organic solar cells, the compound acts as a donor material, transferring electrons to the acceptor material, thereby generating an electric current .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A notable analogue with a similar structure but lacking the extended conjugation of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene.
Dithieno[3,2-b2’,3’-d]thiophene: Another related compound with a different arrangement of thiophene rings.
Uniqueness
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene stands out due to its larger coplanar core and extended conjugation length, which contribute to its superior electronic properties and make it a more promising building block for high-performance organic electronic devices .
Properties
Molecular Formula |
C14H6S4 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C14H6S4/c1-3-15-13-7-5-12-8(6-11(7)17-9(1)13)14-10(18-12)2-4-16-14/h1-6H |
InChI Key |
JFYIISXNMRMQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC3=CC4=C(C=C32)SC5=C4SC=C5 |
Origin of Product |
United States |
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